Inerminoside D Inerminoside D Inerminoside D is a natural product found in Volkameria inermis with data available.
Brand Name: Vulcanchem
CAS No.: 160492-63-7
VCID: VC21351210
InChI: InChI=1S/C28H36O16/c1-27(37)7-6-14-15(22(34)35)9-39-24(17(14)27)44-25-20(19(32)18(31)16(8-29)42-25)43-26-21(33)28(38,11-41-26)10-40-23(36)12-2-4-13(30)5-3-12/h2-5,9,14,16-21,24-26,29-33,37-38H,6-8,10-11H2,1H3,(H,34,35)
SMILES: CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C5=CC=C(C=C5)O)O)O)O
Molecular Formula: C28H36O16
Molecular Weight: 628.6 g/mol

Inerminoside D

CAS No.: 160492-63-7

Cat. No.: VC21351210

Molecular Formula: C28H36O16

Molecular Weight: 628.6 g/mol

* For research use only. Not for human or veterinary use.

Inerminoside D - 160492-63-7

Specification

CAS No. 160492-63-7
Molecular Formula C28H36O16
Molecular Weight 628.6 g/mol
IUPAC Name 1-[3-[3,4-dihydroxy-4-[(4-hydroxybenzoyl)oxymethyl]oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid
Standard InChI InChI=1S/C28H36O16/c1-27(37)7-6-14-15(22(34)35)9-39-24(17(14)27)44-25-20(19(32)18(31)16(8-29)42-25)43-26-21(33)28(38,11-41-26)10-40-23(36)12-2-4-13(30)5-3-12/h2-5,9,14,16-21,24-26,29-33,37-38H,6-8,10-11H2,1H3,(H,34,35)
Standard InChI Key CFEHXHKHKXLAMI-UHFFFAOYSA-N
SMILES CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C5=CC=C(C=C5)O)O)O)O
Canonical SMILES CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C5=CC=C(C=C5)O)O)O)O

Introduction

Chemical Structure and Properties

Inerminoside D is a naturally occurring iridoid glycoside with the molecular formula C28H36O16 and a molecular weight of 628.6 g/mol . The compound is classified as an oligomer and belongs to the glycoside compound class . Structurally, it has been established as 2'-O-[5"-O-(p-hydroxy-benzoyl)-beta-D-apiofuranosyl]-mussaenosidic acid . This complex structure incorporates both an iridoid skeleton and sugar moieties, characteristic of the class of compounds to which it belongs.

Chemical Identifiers

The formal IUPAC name of Inerminoside D is 1-[3-[3,4-dihydroxy-4-[(4-hydroxybenzoyl)oxymethyl]oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid . This lengthy and complex name reflects the intricate structural arrangement of the molecule.

Additional chemical identifiers that help in the precise identification of Inerminoside D include:

Identifier TypeValue
PubChem CID190952
InChIKeyCFEHXHKHKXLAMI-UHFFFAOYSA-N
InChIInChI=1S/C28H36O16/c1-27(37)7-6-14-15(22(34)35)9-39-24(17(14)27)44-25-20(19(32)18(31)16(8-29)42-25)43-26-21(33)28(38,11-41-26)10-40-23(36)12-2-4-13(30)5-3-12/h2-5,9,14,16-21,24-26,29-33,37-38H,6-8,10-11H2,1H3,(H,34,35)
SMILESCC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C5=CC=C(C=C5)O)O)O)O

Table 1: Chemical identifiers of Inerminoside D

Known Synonyms

Inerminoside D is also known by several synonyms in the scientific literature:

  • 2'-O-(5''-O-(4-Hydroxybenozyl)apiofuranosyl)mussaenosidic acid

  • 1-[3-[3,4-dihydroxy-4-[(4-hydroxybenzoyl)oxymethyl]oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid

  • Cyclopenta(c)pyran-4-carboxylic acid, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-1-((2-O-(5-O-(4-hydroxybenzoyl)-D-apio-beta-D-furanosyl)-beta-D-glucopyranosyl)oxy)-7-methyl-, (1S-(1alpha,4aalpha,7alpha,7aalpha))-

  • 160492-63-7 (CAS Registry Number)

Source and Isolation

Botanical Source

Inerminoside D is primarily isolated from the leaves of Clerodendrum inerme (L.) Gaertn. (also spelled as Clerodendron inerme in some literature), a perennial shrub belonging to the Lamiaceae family (formerly Verbenaceae) . This plant is widely distributed in tropical and subtropical regions, particularly in coastal areas of Asia and the Pacific Islands. Clerodendrum inerme has been extensively used in various traditional medicine systems for treating ailments such as skin diseases, venereal infections, rheumatism, and respiratory disorders .

Isolation and Characterization

Inerminoside D was first isolated and characterized in 1994, as reported in the journal Phytochemistry . The compound was extracted from the leaves of Clerodendrum inerme along with other related iridoid glycosides, namely inerminosides A1 and C. The structure of Inerminoside D was established through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Mass spectrometry analysis of Inerminoside D reveals a characteristic [M+Na]+ peak at m/z 651, which corresponds to its molecular formula C28H36O16 . This finding aligns with the calculated molecular weight of 628.6 g/mol from its structural formula .

Structural Features and Classification

Iridoid Glycoside Classification

Inerminoside D belongs to the class of compounds known as iridoid glycosides, which are monoterpenoid compounds characterized by a cyclopentane ring fused to a six-membered oxygen heterocycle. The basic iridoid skeleton in Inerminoside D is further modified by the addition of sugar moieties, classifying it as a biglycoside .

Structural Components

The structure of Inerminoside D consists of three main components:

  • A mussaenosidic acid core (an iridoid carboxylic acid)

  • A beta-D-apiofuranosyl unit

  • A p-hydroxybenzoyl group

The compound can be described as a derivative of mussaenosidic acid with an apiofuranosyl unit attached at the 2' position, and a p-hydroxybenzoyl group linked to the 5" position of the apiofuranosyl unit .

Glycoepitope Information

According to carbohydrate structural database information, Inerminoside D contains specific glycoepitopes, namely IEDB_142488, IEDB_146664, IEDB_983931, and SB_192 . These glycoepitopes represent specific carbohydrate structural motifs that may contribute to the biological recognition and activity of the compound.

Related Compounds

Comparison with Other Inerminosides

Inerminoside D is part of a family of related compounds isolated from Clerodendrum inerme. These include:

CompoundMolecular Formula[M+Na]+Structural Characteristics
Inerminoside A1C21H32O145312'-O-(beta-D-apiofuranosyl)-mussaenosidic acid
Inerminoside CC31H46O166972'-O-[5"-O-(8-hydroxy-2,6-dimethyl-2(E)-octenoyl)-beta-D-apiofuranosyl]-gardoside
Inerminoside DC28H36O166512'-O-[5"-O-(p-hydroxy-benzoyl)-beta-D-apiofuranosyl]-mussaenosidic acid

Table 2: Comparison of different inerminosides isolated from Clerodendrum inerme

The structural differences among these compounds lie primarily in the nature of the iridoid core (mussaenosidic acid in inerminosides A1 and D, gardoside in inerminoside C) and the substituent at the 5" position of the apiofuranosyl unit (none in inerminoside A1, 8-hydroxy-2,6-dimethyl-2(E)-octenoyl in inerminoside C, and p-hydroxybenzoyl in inerminoside D) .

Research Status and Future Perspectives

Current Research Status

Research on Inerminoside D remains relatively limited compared to other natural products. The compound was first isolated and characterized in 1994 , and subsequent studies have primarily focused on its structural elucidation and presence in Clerodendrum inerme rather than its specific biological activities or therapeutic potential.

The most recent data update on Inerminoside D in the PubChem database occurred on March 8, 2025 , suggesting ongoing interest in the compound from the scientific community.

Future Research Directions

Several promising research directions for Inerminoside D include:

  • Detailed pharmacological screening to determine its specific biological activities and therapeutic potential

  • Structure-activity relationship studies to understand the contribution of various structural components to its bioactivity

  • Investigation of its potential synergistic effects with other compounds present in Clerodendrum inerme

  • Development of semi-synthetic derivatives with enhanced pharmacological properties

  • Exploration of sustainable methods for its isolation or chemical synthesis

  • Evaluation of its potential as a lead compound for drug development, particularly in areas where Clerodendrum inerme extracts have shown promising results (such as anti-inflammatory, antimicrobial, and anticancer applications)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator